molecular formula C20H15BrO3 B2825365 4-[(4-Bromophenyl)methoxy]phenyl benzoate CAS No. 1803582-87-7

4-[(4-Bromophenyl)methoxy]phenyl benzoate

Cat. No.: B2825365
CAS No.: 1803582-87-7
M. Wt: 383.241
InChI Key: TYBDFPFKJSUJKU-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)methoxy]phenyl benzoate is a benzoate ester derivative featuring a phenyl ring substituted with a (4-bromophenyl)methoxy group at the para position. This compound is primarily utilized as a synthetic building block in organic chemistry, particularly in the development of pharmaceuticals and functional materials . Its structure combines lipophilic (bromophenyl) and aromatic (benzoate) moieties, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

[4-[(4-bromophenyl)methoxy]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrO3/c21-17-8-6-15(7-9-17)14-23-18-10-12-19(13-11-18)24-20(22)16-4-2-1-3-5-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBDFPFKJSUJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)methoxy]phenyl benzoate typically involves the esterification of 4-[(4-bromophenyl)methoxy]phenol with benzoic acid or its derivatives. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)methoxy]phenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl benzoates.

    Hydrolysis: 4-[(4-Bromophenyl)methoxy]phenol and benzoic acid.

    Oxidation and Reduction: Quinone and hydroquinone derivatives.

Scientific Research Applications

4-[(4-Bromophenyl)methoxy]phenyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)methoxy]phenyl benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations: Halogens and Functional Groups

Several analogs differ in substituents on the phenyl or benzoate moieties, impacting electronic and steric properties:

Compound Name Substituents/R-Groups Key Properties/Applications Reference
4-[(4-Bromophenyl)methoxy]phenyl benzoate 4-Bromophenyl methoxy, benzoate Synthetic building block
2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate Phenacyl (2-oxoethyl), 4-methoxybenzoate Photo-removable protecting group
Methyl 4-[7-[(4-bromophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate Chromen-4-one, bromophenyl methoxy Potential bioactivity (unconfirmed)
4-Bromo-2-((2-(4-methylbenzoyl)hydrazono)methyl)phenyl benzoate Hydrazono-methyl, 4-methylbenzoyl Schiff base; liquid crystal applications
Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate Chlorophenyl, quinoline-piperazine linkage Antimicrobial/antioxidant activity

Key Observations :

  • Halogen Effects : Replacing bromine with chlorine (e.g., compound C3 in ) or fluorine (C4 in ) alters electronic properties. Bromine’s electron-withdrawing nature may increase ester hydrolysis susceptibility compared to electron-donating groups like methoxy (C6 in ).
  • Functional Group Impact: Phenacyl esters (e.g., ) exhibit photo-labile behavior, making them suitable for protective group chemistry, whereas hydrazono derivatives () may form liquid crystals due to planar Schiff base structures.

Physicochemical Properties

  • Solubility : Bromophenyl groups enhance lipophilicity, reducing aqueous solubility but improving organic solvent compatibility (e.g., ethyl acetate crystallization in ).
  • Thermal Stability : Most analogs are solids at room temperature (e.g., yellow/white crystals in ), with melting points influenced by substituent bulk and hydrogen bonding.

Biological Activity

4-[(4-Bromophenyl)methoxy]phenyl benzoate is an organic compound with the molecular formula C20_{20}H15_{15}BrO3_3. This compound is notable for its unique structure, which includes both a bromophenyl and a methoxy group, making it of interest in various fields of scientific research, particularly in the study of its biological activities.

Structural Characteristics

The compound is characterized as a benzoate ester derivative, featuring:

  • A bromophenyl group that enhances its reactivity.
  • A methoxyphenyl group that influences its solubility and interaction with biological targets.

Molecular Structure

The dihedral angle between the phenyl and benzoyl rings is approximately 58.43°, which is crucial for understanding its spatial configuration and potential interactions with biological molecules .

AtomX (Å)Y (Å)Z (Å)
Br10.291590.2659-0.12742
O10.46920.18820.0901
O20.32310.51950.1104
C10.42600.21900.0403
C20.48540.41210.0127

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the bromine atom is believed to enhance this activity by increasing the lipophilicity of the molecule, allowing better penetration through microbial membranes.

Anticancer Potential

Studies have explored the anticancer properties of related compounds, suggesting that they may inhibit cancer cell proliferation through mechanisms involving the modulation of specific signaling pathways. The exact mechanism for this compound remains under investigation, but preliminary findings indicate potential interactions with cellular receptors or enzymes involved in tumor growth regulation .

The mechanism of action involves:

  • Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles, potentially leading to new derivatives with varied biological activities.
  • Hydrolysis : The ester bond can be hydrolyzed under acidic or basic conditions, releasing active phenolic components that may exert biological effects.

Anticancer Research

Research conducted on brominated phenolic compounds has shown promising results in inhibiting various cancer cell lines, including breast and prostate cancer cells. These studies indicate that such compounds can induce apoptosis in cancer cells, although specific data for our compound is still being compiled .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

CompoundKey FeaturesBiological Activity
4-Bromophenyl benzoate Lacks methoxy group; simpler structureModerate antimicrobial activity
4-Methoxyphenyl benzoate Lacks bromine; may exhibit different reactivityLimited studies available
4-Bromo-4’-methoxybenzophenone Similar functional groups but different structurePotentially higher activity

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